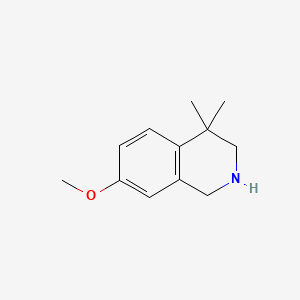

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the tetrahydroisoquinoline family. This compound features a methoxy group at the 7th position and two methyl groups at the 4th position on the tetrahydroisoquinoline skeleton. Tetrahydroisoquinolines are known for their presence in various bioactive compounds and drugs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the N-alkylation of benzyl amines with halo acetophenones . Another method includes the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . These reactions typically require specific catalysts and conditions to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Reduction: It can be hydrogenated to form decahydroisoquinoline.

Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide are commonly used reagents.

Reduction: Hydrogen gas in the presence of a suitable catalyst.

Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Formation of nitrones.

Reduction: Formation of decahydroisoquinoline.

Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Aplicaciones Científicas De Investigación

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory or neurodegenerative processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydroisoquinoline: The parent compound with a similar structure but without the methoxy and methyl groups.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A related compound with methoxy groups at the 6th and 7th positions.

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: Another derivative with a carboxylic acid group.

Uniqueness

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets.

Actividad Biológica

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (MDTHIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with MDTHIQ, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H17NO

- Molecular Weight : 191.27 g/mol

- CAS Number : 1267980-37-9

Biological Activity Overview

MDTHIQ exhibits a range of biological activities, including:

- Antioxidant Activity

- Anticancer Activity

- Neuroprotective Effects

- Antimicrobial Properties

Antioxidant Activity

Research indicates that MDTHIQ possesses significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

MDTHIQ has shown promising anticancer effects in various studies. It has been evaluated against several cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of MDTHIQ on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.6 |

| HepG2 | 20.3 |

| PC3 | 12.1 |

The results indicate that MDTHIQ is particularly effective against prostate cancer cells (PC3), with an IC50 of 12.1 µM, suggesting its potential as a therapeutic agent in oncology.

Neuroprotective Effects

MDTHIQ has been studied for its neuroprotective properties, particularly in models of neurodegeneration. It appears to enhance cognitive function and protect neuronal cells from damage.

The neuroprotective effects are believed to be mediated through the modulation of neurotransmitter systems and the inhibition of apoptotic pathways.

Antimicrobial Properties

MDTHIQ exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 40 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 30 |

These findings highlight MDTHIQ's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Pharmacological Studies

Recent pharmacological studies have focused on the dual role of MDTHIQ as both an inhibitor of specific enzymes and as a modulator of receptor activity. For instance, it has been identified as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), which plays a critical role in catecholamine biosynthesis.

Toxicological Profile

The safety profile of MDTHIQ has also been evaluated. Initial toxicological assessments suggest that it has a favorable safety margin at therapeutic doses, with no significant adverse effects reported in animal models.

Propiedades

IUPAC Name |

7-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(2)8-13-7-9-6-10(14-3)4-5-11(9)12/h4-6,13H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZATCHNQIJRHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC(=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745176 |

Source

|

| Record name | 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267980-37-9 |

Source

|

| Record name | 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.